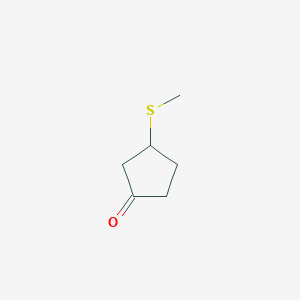

3-(Methylthio)cyclopentanone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanylcyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS/c1-8-6-3-2-5(7)4-6/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXDUCKJAPPFNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Methylthio)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 3-(methylthio)cyclopentanone, a valuable building block in organic synthesis. The primary focus is on the most direct and efficient method: the conjugate addition of a methylthiol equivalent to cyclopentenone. This guide delves into the mechanistic underpinnings of this key transformation, offers a detailed, field-proven experimental protocol, and discusses alternative synthetic routes. The content is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Significance of the Thioether Moiety in Cyclopentanones

The incorporation of a methylthio group into the cyclopentanone framework introduces a versatile functional handle and can significantly modulate the biological activity of parent molecules. The sulfur atom can be further oxidized to the corresponding sulfoxide or sulfone, expanding the chemical space for derivatization. Moreover, the thioether linkage is prevalent in numerous biologically active compounds and pharmaceutical intermediates. A reliable and scalable synthesis of 3-(methylthio)cyclopentanone is therefore of considerable interest to the drug development and fine chemicals industries. Cyclopentanone and its derivatives are key components in the synthesis of fragrances, pharmaceuticals, and rubber chemicals.[1][2][3]

This guide will explore the primary synthetic pathways to this target molecule, with a strong emphasis on practical application and scientific integrity.

Primary Synthetic Strategy: Conjugate (Michael) Addition

The most direct and widely applicable method for the synthesis of 3-(methylthio)cyclopentanone is the conjugate, or Michael, addition of a methylthiol nucleophile to cyclopentenone.[4][5] This reaction is a cornerstone of carbon-sulfur bond formation and is highly efficient for creating β-thio ketones.[6]

Mechanistic Insight

The Michael addition proceeds via the nucleophilic attack of a thiolate anion on the β-carbon of the α,β-unsaturated ketone system of cyclopentenone.[4] The reaction is typically base-catalyzed, with the base serving to deprotonate the thiol to the more nucleophilic thiolate.

The general mechanism can be visualized as a three-step process:

-

Deprotonation: A base removes the acidic proton from methanethiol to generate the methanethiolate anion.

-

Nucleophilic Attack: The methanethiolate anion attacks the electrophilic β-carbon of cyclopentenone, leading to the formation of a resonance-stabilized enolate intermediate.

-

Protonation: The enolate intermediate is protonated, typically by the conjugate acid of the base or during aqueous work-up, to yield the final 3-(methylthio)cyclopentanone product.

Figure 1: General mechanism of the Michael addition of sodium thiomethoxide to cyclopentenone.

Choice of Reagents and Rationale

-

Cyclopentenone: This is a commercially available and relatively inexpensive starting material.[7][8][9] Its physical properties are well-documented.

-

Methylthiol Source: While methanethiol gas can be used, its handling is hazardous due to its extreme flammability, toxicity, and foul odor.[6][10][11][12][13][14][15][16] A more practical and safer alternative is to use a salt of methanethiol, such as sodium thiomethoxide (sodium methanethiolate) .[17][18][19] It is a commercially available solid or can be prepared in situ.[17] Using the pre-formed salt often leads to faster and cleaner reactions.

-

Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is typically employed to ensure the solubility of the reactants.

-

Temperature: The reaction is often performed at low temperatures (e.g., -78 °C to 0 °C) to control the exothermicity and minimize potential side reactions.

Detailed Experimental Protocol

This protocol is a robust, self-validating system designed for high yield and purity.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet.

-

Anhydrous tetrahydrofuran (THF).

-

Cyclopentenone.

-

Sodium thiomethoxide.

-

Saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Brine (saturated aqueous NaCl solution).

-

Anhydrous magnesium sulfate (MgSO₄).

-

Rotary evaporator.

-

Standard glassware for extraction and filtration.

-

Silica gel for column chromatography.

Procedure:

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask is charged with sodium thiomethoxide (1.05 eq). The flask is then flushed with dry nitrogen. Anhydrous THF (100 mL) is added via cannula, and the resulting suspension is cooled to 0 °C in an ice bath.

-

Addition of Cyclopentenone: A solution of cyclopentenone (1.0 eq) in anhydrous THF (20 mL) is added dropwise to the stirred suspension of sodium thiomethoxide over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: The reaction mixture is stirred at 0 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL). The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-(methylthio)cyclopentanone as a colorless oil.

Data Presentation

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Volume/Mass |

| Cyclopentenone | 82.10 | 1.0 | 10.0 | 0.821 g |

| Sodium Thiomethoxide | 70.09 | 1.05 | 10.5 | 0.736 g |

| Anhydrous THF | - | - | - | 120 mL |

Table 1: Representative quantities for the synthesis of 3-(methylthio)cyclopentanone.

Alternative Synthetic Strategies

While conjugate addition is the preferred method, other synthetic routes can be envisioned, though they may be more circuitous or less efficient.

Nucleophilic Substitution

This approach involves the displacement of a leaving group at the 3-position of a cyclopentanone ring by a methylthiolate nucleophile.

Figure 2: Conceptual pathway for the synthesis via nucleophilic substitution.

The primary challenge of this route is the accessibility of the starting material, 3-halocyclopentanone. The direct and selective halogenation of cyclopentanone at the 3-position is not a trivial transformation and often leads to mixtures of products.

Pummerer Rearrangement

The Pummerer rearrangement is a classic transformation that converts a sulfoxide into an α-acyloxy thioether. This could be adapted to the synthesis of 3-(methylthio)cyclopentanone in a multi-step sequence.

Figure 3: Multi-step synthesis involving a Pummerer rearrangement.

This pathway is significantly more complex than the conjugate addition, requiring the synthesis of a suitable β-keto sulfide precursor, its selective oxidation to the sulfoxide, the Pummerer rearrangement itself, and a final step to reveal the ketone. While synthetically interesting, it is less practical for routine preparation of the target molecule.

Safety Considerations

Methanethiol is a toxic and extremely flammable gas with a very low odor threshold.[6][10][11][12][13][14][15][16] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The use of sodium thiomethoxide mitigates many of the hazards associated with handling the gaseous thiol.

Conclusion

The synthesis of 3-(methylthio)cyclopentanone is most effectively achieved through the conjugate addition of sodium thiomethoxide to cyclopentenone. This method is high-yielding, scalable, and utilizes readily available starting materials. The detailed protocol provided in this guide offers a reliable and reproducible procedure for obtaining this valuable synthetic intermediate. While alternative routes exist, they are generally more complex and less efficient. A thorough understanding of the Michael addition mechanism and careful handling of the reagents are key to the successful synthesis of 3-(methylthio)cyclopentanone.

References

-

WordPress. Conjugate Addition of Thiols. [Link]

-

Wikipedia. Methanethiol. [Link]

-

Centers for Disease Control and Prevention. Methyl Mercaptan | Medical Management Guidelines | Toxic Substance Portal. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Methanethiol, 99.5+%. [Link]

-

Advanced Biotech. Safety Data Sheet. [Link]

-

Middlesex Gases. Safety Data Sheet - Methyl Mercaptan. [Link]

- Google Patents. CN103086858A - Synthetic method of 3-methyl-cyclopentanone.

-

Final Draft. Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. [Link]

- β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS.

-

Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]

-

Wikipedia. Cyclopentenone. [Link]

-

ChemAnalyst. Cyclopentanone Market Size, Share, Growth & Forecast 2035. [Link]

-

Market Reports World. Cyclopentanone Market Size & Share. [Link]

-

ResearchGate. First Direct Synthesis of Optically Active 3-Methylcyclopentene. [Link]

-

Organic Chemistry Portal. Cyclopentenone synthesis. [Link]

-

Wikipedia. Michael addition reaction. [Link]

-

MDPI. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. [Link]

-

Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

-

Chemsrc. Cyclopentenone | CAS#:930-30-3. [Link]

-

PubChem. 2-Cyclopenten-1-one. [Link]

-

Organic Syntheses. cyclopentanone. [Link]

-

Organic Syntheses. dibenzoylmethane. [Link]

-

Thieme E-Books. Product Class 6: Thioketones. [Link]

-

MDPI. Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. [Link]

-

GlobeNewswire. Cyclopentanone Market Size Set to Hit USD 180.4 Million by. [Link]

-

ResearchGate. Synthesis and reactivity of polychlorocyclopentanones. [Link]

-

Wikipedia. Sodium methanethiolate. [Link]

-

PMC. Recent Developments in the Synthesis of β-Diketones. [Link]

-

Chemistry LibreTexts. 7.11: Conjugate Carbonyl Additions - The Michael Reaction. [Link]

-

ResearchGate. (PDF) Thiol Michael Addition Reaction: A facile Tool for Introducing Peptides into Polymer-based Gene Delivery Systems. [Link]

-

PubMed. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. [Link]

-

stoltz2.caltech.edu. Selected Reactions of Thiocarbonyl Compounds. [Link]

-

Books. CHAPTER 5: Nucleophilic Thiol‐alkene Michael Addition for the Functionalization of Polymers and for Bioconjugation. [Link]

-

Organic Chemistry Portal. Michael Addition. [Link]

-

Organic Chemistry Portal. Cyclopentanone synthesis. [Link]

-

Chemistry Steps. Michael Addition Reaction Mechanism. [Link]

-

PMC. Thiol-thiol cross-clicking using bromo-ynone reagents. [Link]

-

GlobeNewswire. Cyclopentanone Market Size Set to Hit USD 180.4 Million by. [Link]

-

Cheméo. Chemical Properties of Cyclopentanone (CAS 120-92-3). [Link]

-

ResearchGate. 2-Sulfonyl-3-methylcyclopentanone and 2-acetyl-3-methyl sulfolane 1.. [Link]

Sources

- 1. Cyclopentanone Market Size, Share, Growth & Forecast 2035 [chemanalyst.com]

- 2. marketreportsworld.com [marketreportsworld.com]

- 3. Cyclopentanone Market Size, Share, Growth Report - 2031 [transparencymarketresearch.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 6. sg.airliquide.com [sg.airliquide.com]

- 7. Cyclopentenone - Wikipedia [en.wikipedia.org]

- 8. Cyclopentenone | CAS#:930-30-3 | Chemsrc [chemsrc.com]

- 9. 2-Cyclopenten-1-one | C5H6O | CID 13588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. Methanethiol - Wikipedia [en.wikipedia.org]

- 12. Methyl Mercaptan | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. prod.adv-bio.com [prod.adv-bio.com]

- 15. middlesexgases.com [middlesexgases.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Sodium methanethiolate - Wikipedia [en.wikipedia.org]

- 18. 甲硫醇钠 溶液 21% in H2O | Sigma-Aldrich [sigmaaldrich.com]

- 19. guidechem.com [guidechem.com]

Potential research areas for 3-(Methylthio)cyclopentanone

Technical Monograph: 3-(Methylthio)cyclopentanone

Content Type: In-Depth Technical Guide Audience: Research Chemists, Flavor Scientists, and Drug Discovery Specialists.

Executive Summary

3-(Methylthio)cyclopentanone is a sulfur-functionalized cyclic ketone that sits at the intersection of flavor chemistry and pharmaceutical scaffolding. Structurally, it combines the conformational rigidity of a cyclopentanone ring with the high electron density and redox versatility of a methanethioether group. While less commoditized than its linear analogs (e.g., 3-(methylthio)butanone, FEMA 4181), this molecule represents a high-value target for savory flavor modulation and as a chiral building block for bioactive scaffolds (e.g., CCR2 antagonists, prostaglandins).

This guide outlines the synthetic protocols, predicted sensory properties, and metabolic profiles required to integrate this molecule into advanced research programs.

I. Molecular Profile & Identity[1][2][3][4]

-

Chemical Name: 3-(Methylthio)cyclopentan-1-one[1]

-

Molecular Formula: C₆H₁₀OS

-

Molecular Weight: 130.21 g/mol

-

Chirality: One stereocenter at C3. Exists as (R) and (S) enantiomers.

-

Predicted Properties:

-

Boiling Point: ~85–90°C at 10 mmHg (Estimated based on analogs).

-

LogP: ~0.8–1.2 (Moderate lipophilicity).

-

Solubility: Soluble in alcohols, ethers, and chlorinated solvents; sparingly soluble in water.

-

II. Synthetic Versatility (The "Make")

The primary route to 3-(methylthio)cyclopentanone is the Thia-Michael Addition . This reaction exploits the soft nucleophilicity of the thiolate anion and the electrophilic nature of the

Protocol 1: Conjugate Addition of Sodium Thiomethoxide

Use this protocol for gram-scale synthesis of the racemate.

Reagents:

-

2-Cyclopenten-1-one (1.0 equiv)

-

Sodium Thiomethoxide (NaSMe) (1.1 equiv)

-

Solvent: Methanol (anhydrous) or THF/Water mix.

-

Quench: Saturated NH₄Cl.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with anhydrous Methanol (10 mL/g substrate) under Nitrogen atmosphere.

-

Cooling: Cool the solvent to 0°C using an ice bath to suppress polymerization.

-

Thiolate Addition: Add Sodium Thiomethoxide (solid) portion-wise. Ensure full dissolution.

-

Substrate Addition: Add 2-Cyclopenten-1-one dropwise over 15 minutes. The reaction is exothermic; maintain internal temperature <10°C.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1). The enone spot (UV active) should disappear.

-

Quench & Workup: Pour mixture into cold saturated NH₄Cl. Extract with Dichloromethane (3x).

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via vacuum distillation or flash chromatography (Silica gel).

Author’s Note (Causality): We use Sodium Thiomethoxide instead of Methanethiol gas to avoid handling toxic gases and to ensure precise stoichiometry. The 0°C start is critical because cyclopentenone is prone to dimerization (photochemical) or polymerization under basic conditions at high temperatures.

Visualization: Synthesis & Chiral Resolution Workflow

Figure 1: Synthetic pathway from commercially available enone to resolved enantiomers via Thia-Michael addition.

III. Chemo-Sensory Research (The "Sense")

In flavor chemistry, sulfur compounds are "impact chemicals"—low threshold, high intensity.

Predicted Sensory Profile: Based on Structural Activity Relationships (SAR) with FEMA 4181 (3-methylthio-2-butanone) and FEMA 4707 (1-methylthio-3-octanone):

-

Primary Notes: Meaty, Savory, Allium (Onion/Garlic), Metallic.

-

Secondary Notes: Vegetative, cooked cabbage (at high concentrations).

-

Application Matrix:

-

Meat Analogs: To provide "bloody" or "cooked" notes in plant-based proteins.

-

Savory Boosters: Synergistic with glutamates in soups/broths.

-

Research Gap (The Opportunity): Current literature lacks data on the enantiomeric odor differences of this molecule. Typically, chiral sulfur compounds exhibit drastic differences (e.g., one enantiomer is fruity/tropical, the other is sulfurous/rotten).

-

Proposal: Isolate enantiomers (via chiral HPLC) and perform GCO (Gas Chromatography-Olfactometry) dilution analysis to determine if the (R) or (S) form possesses a cleaner "meaty" profile without the "cabbage" off-note.

IV. Pharmaceutical & Metabolic Scaffolding (The "Use")

The 3-substituted cyclopentanone ring is a privileged scaffold in medicinal chemistry.

1. Bioisosteric Utility: The -SMe group is a "soft" lipophilic handle. It can replace:

-

Methoxy (-OMe): To increase metabolic stability against O-demethylation.

-

Ethyl (-Et): To introduce a polar handle for H-bonding (via the sulfur lone pairs) without significantly changing steric bulk.

2. Metabolic Liability & Activation: Researchers must account for the metabolic fate of the sulfide. The S-oxidation pathway is the primary clearance route.

Visualization: Metabolic Pathway (S-Oxidation)

Figure 2: Predicted metabolic trajectory. The conversion to sulfoxide creates a new chiral center at the sulfur atom, increasing diastereomeric complexity.

V. Safety & Regulatory (E-E-A-T)

While 3-(methylthio)cyclopentanone is a research chemical, safety protocols must be extrapolated from homologous series (JECFA Class III - Simple Aliphatic and Aromatic Sulfides and Thiols).

Key Safety Considerations:

-

Odor Control: The precursor (Sodium Thiomethoxide) and the product have low odor thresholds. All work must be performed in a high-efficiency fume hood. Glassware should be treated with bleach (hypochlorite) to oxidize residual sulfur species before cleaning.

-

Toxicity: Simple thio-ketones are generally metabolized efficiently. However, the enone precursor (2-cyclopenten-1-one) is a Michael acceptor and a potential skin sensitizer. Ensure no unreacted enone remains in the final product.

References

-

World Health Organization (JECFA). Safety Evaluation of Certain Food Additives: Simple Aliphatic and Aromatic Sulfides and Thiols. (Evaluates structural analogs like FEMA 4181).

-

NIST Chemistry WebBook. 2-Cyclopenten-1-one Properties & Spectra. (Precursor Data).[2]

-

The Good Scents Company. Propeties of 3-(methylthio)butanone (FEMA 4181).[3] (Analogous Sensory Data).

-

ChemicalBook. Sodium Thiomethoxide Reagent Profile.

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 3-(Methylthio)cyclopentanone

[1][2]

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-(methylthio)cyclopentanone , a valuable intermediate in flavor chemistry and pharmaceutical scaffold design.[1] The method utilizes a base-promoted conjugate addition (Michael reaction) of sodium thiomethoxide to 2-cyclopenten-1-one.[1][2] Unlike traditional methods employing gaseous methanethiol, this protocol uses the solid sodium salt to enhance safety and dosing precision. The resulting product is a colorless to pale yellow liquid with characteristic sulfurous, savory organoleptic properties.

Introduction & Principle

The synthesis of

Reaction Scheme

The reaction proceeds via a 1,4-addition mechanism, forming an enolate intermediate which is subsequently protonated to yield the saturated ketone.[1]

Figure 1: Reaction pathway for the conjugate addition of thiomethoxide to 2-cyclopenten-1-one.

Significance[2]

-

Flavor Chemistry: Thio-ketones are potent flavoring agents, often contributing "meaty," "savory," or "allium" notes essential for food formulations [1].[1]

-

Pharmaceuticals: The 3-substituted cyclopentanone ring is a privileged scaffold in bioactive molecules, serving as a precursor for prostaglandins and modified steroids [2].[1]

Safety & Handling (Critical)

Warning: This protocol involves organosulfur compounds known for low odor thresholds and potential toxicity.

-

Engineering Controls: All operations must be performed in a high-efficiency fume hood .

-

Odor Control: All glassware and waste must be treated with a bleach solution (sodium hypochlorite) immediately after use to oxidize residual thiols and neutralize stench.

-

Reagent Hazards:

Materials & Equipment

Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[2] | Purity | Role |

| 2-Cyclopenten-1-one | 82.10 | 1.0 | >98% | Michael Acceptor |

| Sodium Thiomethoxide | 70.09 | 1.1 - 1.2 | 95% | Nucleophile |

| Methanol (MeOH) | 32.04 | N/A | Anhydrous | Solvent |

| Ammonium Chloride | 53.49 | N/A | Sat.[1][2] Aq. | Quench Buffer |

| Ethyl Acetate | 88.11 | N/A | ACS Grade | Extraction Solvent |

Equipment

Experimental Protocol

Step 1: Preparation of Nucleophile Solution

-

Oven-dry the glassware and flush with nitrogen (

). -

Charge the flask with Sodium Thiomethoxide (7.7 g, 110 mmol) .

-

Add Methanol (60 mL) and stir until fully dissolved.

-

Cool the solution to 0°C using an ice/water bath.

Step 2: Controlled Addition (Michael Reaction)

-

Dissolve 2-Cyclopenten-1-one (8.2 g, 100 mmol) in Methanol (20 mL) in the addition funnel.

-

Add the enone solution dropwise to the thiomethoxide solution over 30 minutes .

-

Note: Maintain internal temperature below 5°C to prevent polymerization or side reactions.

-

-

Once addition is complete, allow the mixture to warm to room temperature (20-25°C) .

-

Stir for 2–3 hours . Monitor reaction progress via TLC (30% EtOAc/Hexanes) or GC-MS.

Step 3: Quench & Workup[1]

-

Cool the reaction mixture back to 0°C .

-

Carefully quench by adding Saturated Aqueous

(50 mL) .-

Caution: Exothermic. Ensure pH is neutral/slightly acidic (~pH 6-7).

-

-

Remove the bulk of Methanol under reduced pressure (Rotovap).

-

Extract the aqueous residue with Ethyl Acetate (3 x 50 mL) .

-

Combine organic layers and wash with Brine (50 mL) .

-

Dry over anhydrous

or -

Filter and concentrate under vacuum to yield the crude oil.

Step 4: Purification

-

The crude product is typically >90% pure.

-

For high-purity applications, perform vacuum distillation .

-

Target: Collect the fraction boiling at approx. 85–90°C at 10 mmHg (Note: BP is estimated based on analogs; adjust based on vacuum strength).

-

Process Optimization & Troubleshooting

Workflow Logic

The following diagram illustrates the critical decision points during the synthesis.

Figure 2: Operational workflow for the synthesis of 3-(methylthio)cyclopentanone.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Yield | Polymerization of enone | Ensure temperature is kept <5°C during addition. Add enone to the thiol, not vice versa. |

| Incomplete Reaction | Moisture in solvent | Use anhydrous Methanol.[2] Water can quench the thiolate anion. |

| Dark Color/Tar | Base concentration too high | Reduce NaSMe equivalents or use a milder base (e.g., catalytic piperidine with free thiol). |

| Strong Stench in Lab | Scrubber failure | Ensure all rotary evaporator vents lead to a bleach trap. |

Characterization Data (Expected)

References

-

Flavor Chemistry: McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. Link

-

Michael Addition Mechanism: Mather, B. D., et al. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science. Link

-

Safety Data: Sigma-Aldrich.[2] Safety Data Sheet: Sodium Thiomethoxide. Link

-

General Protocol: Nair, D. P., et al. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials. Link

-

Cyclopentenone Reactivity: Kobayashi, S., et al. (2006).

-Unsaturated Ketones. Journal of the American Chemical Society. Link

Mastering the Purification of 3-(Methylthio)cyclopentanone: A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction: Navigating the Purification Challenges of a Key Synthetic Intermediate

3-(Methylthio)cyclopentanone is a versatile synthetic intermediate playing a crucial role in the development of various pharmaceutical compounds and fine chemicals. Its unique structure, incorporating both a ketone and a sulfur-containing moiety, presents distinct challenges and opportunities in its purification. The presence of the methylthio group significantly influences the molecule's polarity, boiling point, and potential for side reactions, necessitating a carefully considered purification strategy. This guide provides an in-depth exploration of the most effective techniques for purifying 3-(Methylthio)cyclopentanone, moving beyond rote protocols to explain the underlying chemical principles that govern success. By understanding the "why" behind each step, researchers can confidently adapt and optimize these methods for their specific needs, ensuring the high purity required for downstream applications in drug discovery and development.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

The first principle of any successful purification is a thorough understanding of the potential impurities. The most common synthetic route to 3-(Methylthio)cyclopentanone is the Michael addition of methanethiol to cyclopentenone. This reaction, while generally efficient, can lead to a predictable set of impurities that must be addressed.

Typical Impurities in the Synthesis of 3-(Methylthio)cyclopentanone:

| Impurity | Chemical Structure | Origin | Rationale for Removal |

| Cyclopentenone | C₅H₆O | Unreacted starting material | Can interfere with subsequent reactions and may have its own biological activity. |

| Methanethiol | CH₄S | Unreacted starting material | Highly volatile and malodorous; can undergo side reactions. |

| Dimethyl disulfide | C₂H₆S₂ | Oxidation of methanethiol | Can be difficult to separate from the product due to similar properties and may interfere with downstream catalytic processes. |

| Polymeric byproducts | - | Self-polymerization of cyclopentenone or side reactions | Can lead to lower yields and complicate purification. |

A logical workflow for the purification of 3-(Methylthio)cyclopentanone begins with identifying the likely contaminants from its synthesis.

Figure 1. Common synthesis route and potential impurities.

Strategic Purification Methodologies

Based on the anticipated impurity profile and the physicochemical properties of 3-(Methylthio)cyclopentanone, a multi-step purification strategy is recommended. This typically involves an initial extractive workup followed by either fractional distillation or column chromatography, or a combination of both, depending on the required final purity.

Physicochemical Properties Guiding Purification

Estimated Physicochemical Properties of 3-(Methylthio)cyclopentanone:

| Property | Estimated Value | Rationale |

| Boiling Point | >145 °C | The addition of a sulfur atom increases the molecular weight and van der Waals forces compared to 3-methylcyclopentanone (boiling point ~145 °C)[1]. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes); sparingly soluble in water. | The cyclopentanone ring provides significant nonpolar character, while the ketone and thioether groups offer some polarity. This profile is similar to 3-methylcyclopentanone. |

| Polarity | Moderately polar | The ketone group is a strong polar functional group, while the thioether is less polar than an ether. |

Detailed Application Notes and Protocols

Part 1: Initial Purification via Extractive Workup

The initial step in purifying the crude reaction mixture is a liquid-liquid extraction to remove water-soluble impurities and unreacted starting materials.

Protocol 1: General Extractive Workup

-

Quenching the Reaction: After the reaction is deemed complete, cool the reaction mixture to room temperature.

-

Dilution: Dilute the mixture with a suitable organic solvent in which 3-(Methylthio)cyclopentanone is highly soluble, such as dichloromethane or ethyl acetate.

-

Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any acidic catalysts and remove some polar impurities.

-

Brine Wash: Follow the bicarbonate wash with a wash using a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and further remove water from the organic layer.

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude, partially purified 3-(Methylthio)cyclopentanone.

Expert Insight: The choice of extraction solvent is critical. Dichloromethane is often effective due to its high solvent power for a wide range of organic compounds. However, for a more environmentally friendly option, ethyl acetate can be a suitable alternative.

Part 2: High-Purity Purification Techniques

Following the initial workup, either fractional distillation or column chromatography can be employed to achieve high purity. The choice between these two powerful techniques depends on the boiling points of the impurities and the desired scale of the purification.

Fractional distillation is a highly effective method for separating liquids with different boiling points.[2] Given the likely difference in boiling points between 3-(Methylthio)cyclopentanone and its common impurities, this technique is a primary choice for purification.

Protocol 2: Fractional Distillation of 3-(Methylthio)cyclopentanone

-

Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry.

-

Charging the Flask: Charge the round-bottom flask with the crude 3-(Methylthio)cyclopentanone obtained from the extractive workup. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Heating and Equilibration: Begin heating the flask gently. As the mixture begins to boil, observe the vapor rising through the fractionating column. Allow the column to equilibrate by adjusting the heat so that a temperature gradient is established.

-

Collecting Fractions:

-

Low-Boiling Fraction: Carefully collect the initial fraction, which will primarily consist of any remaining volatile impurities like methanethiol and potentially some unreacted cyclopentenone.

-

Product Fraction: As the temperature stabilizes at the expected boiling point of 3-(Methylthio)cyclopentanone (estimated to be above 145 °C), switch to a clean receiving flask to collect the purified product.

-

High-Boiling Residue: Stop the distillation before the flask runs dry to avoid the concentration of high-boiling impurities and potential decomposition. The residue will contain polymeric byproducts and dimethyl disulfide.

-

-

Purity Analysis: Analyze the collected product fraction for purity using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Expert Insight: The efficiency of the fractional distillation is highly dependent on the type of fractionating column used. For a more challenging separation, a packed column (e.g., with Raschig rings or metal sponges) will provide more theoretical plates and better separation than a simple Vigreux column.[3]

Figure 2. Fractional distillation workflow for purification.

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[4] It is particularly useful when distillation is not effective or when very high purity is required on a smaller scale.

Protocol 3: Column Chromatography of 3-(Methylthio)cyclopentanone

-

Stationary Phase and Solvent System Selection:

-

Stationary Phase: Silica gel is the most common stationary phase for compounds of moderate polarity like 3-(Methylthio)cyclopentanone.

-

Solvent System (Eluent): A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.

-

-

Column Packing:

-

Prepare a slurry of silica gel in the chosen nonpolar solvent.

-

Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles.

-

Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.

-

-

Sample Loading:

-

Dissolve the crude 3-(Methylthio)cyclopentanone in a minimal amount of the eluent or a more volatile solvent.

-

Carefully apply the sample to the top of the silica gel.

-

-

Elution:

-

Begin eluting the column with the chosen solvent system.

-

Collect fractions in separate test tubes or flasks.

-

-

Fraction Analysis:

-

Monitor the elution of the compounds using TLC.

-

Combine the fractions containing the pure 3-(Methylthio)cyclopentanone.

-

-

Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Expert Insight: For sulfur-containing compounds, it is sometimes beneficial to use a stationary phase that has been deactivated with a small amount of triethylamine to prevent potential interactions with the acidic sites on the silica gel.[5]

Specialized Purification Techniques for Stubborn Impurities

In some cases, standard distillation and chromatography may not be sufficient to remove all impurities to the desired level. The following techniques can be employed for more challenging separations.

Bisulfite Extraction for Ketone Purification

For the removal of unreacted cyclopentenone, a bisulfite extraction can be a highly effective chemical method. Aldehydes and unhindered ketones react with sodium bisulfite to form water-soluble adducts, which can then be separated from the desired product by extraction.[6]

Protocol 4: Bisulfite Wash for Removal of Cyclopentenone

-

Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃).

-

Separate the aqueous layer containing the cyclopentenone-bisulfite adduct.

-

Wash the organic layer again with water and then brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield 3-(Methylthio)cyclopentanone with a reduced amount of cyclopentenone impurity.

Causality: The nucleophilic addition of the bisulfite ion to the carbonyl carbon of cyclopentenone forms a charged adduct, rendering it soluble in the aqueous phase and thus easily separable from the less reactive 3-(methylthio)cyclopentanone.

Oxidative Removal of Thiol Impurities

Trace amounts of malodorous methanethiol can be removed by a mild oxidative wash.

Protocol 5: Oxidative Wash for Thiol Removal

-

During the extractive workup, include a wash with a dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide. This will oxidize the thiol to the less volatile and more water-soluble disulfide or sulfonic acid.

-

Follow this wash with a quench using sodium bisulfite to remove any excess oxidizing agent.

-

Proceed with the standard aqueous workup.

Trustworthiness: This self-validating system ensures that any residual oxidizing agent, which could potentially react with the desired product, is neutralized in a subsequent step.

Purity Assessment: The Final Verdict

The purity of the final product should be rigorously assessed using appropriate analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis with an internal standard.

-

High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities and for chiral separations if applicable.

Conclusion

The successful purification of 3-(Methylthio)cyclopentanone is a critical step in its utilization as a synthetic building block. A systematic approach, beginning with an understanding of the potential impurities and leveraging a combination of extractive workup, fractional distillation, and/or column chromatography, will consistently yield material of high purity. The specialized techniques of bisulfite extraction and oxidative washing provide additional tools for addressing specific impurity challenges. By applying the principles and protocols outlined in this guide, researchers and drug development professionals can confidently and efficiently obtain the high-quality 3-(Methylthio)cyclopentanone necessary for their scientific endeavors.

References

-

ChemBK. 3-METHYLCYCLOPENTANONE - Physico-chemical Properties. Available from: [Link]

-

Solubility of Things. 3-Methylcyclopentanone. Available from: [Link]

- J. A. Patterson, "Purification of ketones," US Patent 2,337,489, issued December 21, 1943.

- S. P. Sharp and A. Steitz, Jr., "Method for purification of ketones," US Patent 2,826,537, issued March 11, 1958.

-

Organic Syntheses. cyclopentanone. Available from: [Link]

-

AQA. A-level Chemistry Specification. Available from: [Link]

-

University of Colorado Boulder. Column Chromatography. Available from: [Link]

-

Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. Beilstein J. Org. Chem.2019, 15, 2536–2544. Available from: [Link]

-

GlobeCore. Removal of organosulfur compounds from oil fractions. Available from: [Link]

-

Chemistry LibreTexts. Liquid-Liquid Extraction. Available from: [Link]

-

FuseSchool. Fractional Distillation. Available from: [Link]

-

Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available from: [Link]

- J. A. Patterson, "Purification of cyclopentanone," US Patent 2,513,534, issued July 4, 1950.

-

Furigay, M. H.; Boucher, M. M.; Mizgier, N. A.; Brindle, C. S. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. J. Vis. Exp. (134), e57639, doi:10.3791/57639 (2018). Available from: [Link]

- P. J. Kocienski, Protecting Groups, 3rd ed., Georg Thieme Verlag, Stuttgart, 2004.

- W. C. Still, M. Kahn, A. Mitra, J. Org. Chem.1978, 43, 2923-2925.

-

University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available from: [Link]

-

University of Rochester, Department of Chemistry. Purification: Fractional Distillation. Available from: [Link]

-

Chem Help ASAP. Column Chromatography & Purification of Organic Compounds. Available from: [Link]

-

Professor Dave Explains. Liquid-Liquid Extraction. Available from: [Link]

Sources

Application Note: 3-(Methylthio)cyclopentanone in Organic Synthesis

This guide details the synthesis, chemical utility, and experimental protocols for 3-(Methylthio)cyclopentanone , a versatile organosulfur building block. It focuses on its role as a "masked" enone and a regioselective directing group in the synthesis of complex cyclopentanoid scaffolds, such as prostaglandins and bioactive terpenes.

CAS Number: 38220-42-7 Molecular Formula: C₆H₁₀OS Molecular Weight: 130.21 g/mol IUPAC Name: 3-(methylsulfanyl)cyclopentan-1-one

Executive Summary & Chemical Profile[1][2][3]

3-(Methylthio)cyclopentanone serves as a strategic "chameleon" intermediate in organic synthesis. It is generated via the Michael addition of methanethiol (or sodium thiomethoxide) to 2-cyclopenten-1-one. Its primary value lies in the sulfur moiety , which acts as a temporary functional handle.

Unlike simple ketones, this compound offers three distinct chemical advantages:

-

Latent Unsaturation: The methylthio group can be oxidized to a sulfoxide and thermally eliminated to regenerate the C2-C3 double bond, allowing for the synthesis of 2-substituted-2-cyclopentenones that are otherwise difficult to access directly.

-

Regiocontrol: The sulfur atom directs alkylation to the α'-position (C5) or, via specific enolate formation, allows controlled functionalization at C2 without the polymerization issues common with naked cyclopentenones.

-

Desulfurization Potential: It allows for the introduction of substituents followed by reductive removal (Raney Ni), yielding functionalized saturated cyclopentanones.

Synthesis of the Reagent

High-Yield Protocol for the Preparation of 3-(Methylthio)cyclopentanone

This protocol is based on the conjugate addition of thiomethoxide to an enone, optimized for high throughput and minimal byproduct formation.

Materials:

-

Substrate: 2-Cyclopenten-1-one (1.0 eq)

-

Reagent: Sodium thiomethoxide (NaSMe), 15 wt% aqueous solution (1.05 eq)

-

Solvent: Acetonitrile (MeCN) / Acetic Acid (AcOH) buffer system

-

Equipment: 3-neck round-bottom flask, temperature probe, addition funnel.

Step-by-Step Protocol:

-

Preparation: Charge the reaction flask with 2-cyclopenten-1-one (1.73 g, 21.0 mmol), glacial acetic acid (1.41 g, 23.5 mmol), and acetonitrile (4.0 mL).

-

Cooling: Cool the mixture to 0–5 °C using an ice-water bath.

-

Addition: Add the 15% NaSMe solution (10 g, 21.4 mmol) dropwise over 10–15 minutes.

-

Critical Control Point: Monitor internal temperature. Do not allow it to exceed 10 °C to prevent polymerization of the starting enone.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C) . Stir for 1.5 hours.

-

Completion: Heat the mixture to 50–60 °C for 30 minutes to ensure complete conversion. Monitor via GC/TLC.

-

Workup: Cool to room temperature. Separate the organic layer.[1] Extract the aqueous layer with ethyl acetate or ether. Combine organics, wash with brine, and dry over MgSO₄.

-

Isolation: Concentrate under reduced pressure.

-

Expected Yield: ~92% (approx. 2.5 g).

-

Appearance: Pale yellow oil.

-

Key Applications & Reaction Workflows

Application A: Synthesis of 2-Substituted-2-Cyclopentenones

Mechanism: α-Alkylation followed by Sulfoxide Elimination

Direct alkylation of 2-cyclopentenone is plagued by polyalkylation and Michael addition side reactions. 3-(Methylthio)cyclopentanone solves this by "masking" the double bond.

Protocol:

-

Protection (Ketone): Convert 3-(methylthio)cyclopentanone to its ketal (ethylene glycol/pTSA) if harsh alkylation conditions are required, or use the lithium enolate directly (LDA, -78 °C).

-

Alkylation: Treat the enolate with an alkyl halide (R-X). The sulfur group at C3 sterically influences the enolate, favoring C2 or C5 alkylation depending on conditions (kinetic vs. thermodynamic control).

-

Oxidation: Treat the alkylated product with m-CPBA (1.0 eq) in DCM at 0 °C to form the sulfoxide.

-

Elimination (The "Saegusa" Analog): Heat the sulfoxide in toluene (reflux) or with a base (e.g., pyridine). The sulfoxide undergoes a syn-elimination, ejecting methyl sulfenic acid and regenerating the double bond.

-

Result: A clean 2-substituted-2-cyclopentenone.[2]

-

Application B: Pummerer Rearrangement for C3 Functionalization

Mechanism: Sulfoxide Activation

The methylthio group can serve as a gateway to introduce oxygen or halogens at the C3 position.

Protocol:

-

Oxidation: Oxidize 3-(methylthio)cyclopentanone to the sulfoxide (as above).

-

Rearrangement: Treat with Acetic Anhydride (Ac₂O) and Sodium Acetate at reflux.

-

Hydrolysis: The intermediate α-acetoxy sulfide hydrolyzes to yield a 1,3-diketone or 3-hydroxy-cyclopentanone derivative, valuable for prostaglandin scaffolds.

Visualizing the Chemical Logic

The following diagram illustrates the "Life Cycle" of the methylthio group, demonstrating its role as a temporary directing group.

Caption: Workflow for utilizing the methylthio group as a temporary masking agent to achieve regioselective alkylation and restoration of the enone functionality.

Comparative Data: Reaction Efficiency

| Reaction Step | Reagents / Conditions | Typical Yield | Critical Note |

| Synthesis | NaSMe, AcOH, MeCN, 0°C → 60°C | 92% | Control exotherm to prevent polymerization. |

| Alkylation | LDA, THF, R-X, -78°C | 75-85% | Regioselectivity depends on base equivalents. |

| Oxidation | m-CPBA (1.0 eq), DCM, 0°C | >95% | Avoid over-oxidation to sulfone (use stoichiometric oxidant). |

| Elimination | Toluene, Reflux (110°C) | 80-90% | Requires ventilation (release of sulfenic acid/volatiles). |

References

- Synthesis of 3-(Methylthio)

-

General Reactivity of 3-Alkylthio Ketones (Pummerer & Elimination)

-

Source: "Sulfoxides as synthetic intermediates."[2] Chemical Reviews.

- Context: Validates the oxidation/elimination mechanism for restoring unsatur

-

-

Cyclopentenone Synthesis Strategies

- Source: Organic Chemistry Portal, "Synthesis of Cyclopentenones."

-

URL:[Link]

Sources

Application Note: Asymmetric Synthesis & Utilization of 3-(Methylthio)cyclopentanone

Executive Summary

3-(Methylthio)cyclopentanone is a bifunctional chiral building block critical in the synthesis of carbocyclic nucleoside analogs, bioactive sulfur-containing heterocycles, and prostaglandin mimics. Its utility lies in the orthogonal reactivity of its functional groups: the ketone (C1) allows for nucleophilic addition, reduction, or

This Application Note provides a comprehensive guide to the asymmetric synthesis of this scaffold and its downstream applications. We move beyond standard literature to provide self-validating protocols for Thia-Michael addition , Biocatalytic Kinetic Resolution , and Chemo-enzymatic Functionalization .

Module 1: Substrate Synthesis (The Thia-Michael Route)

The entry point to this scaffold is the conjugate addition of methanethiol (or its salts) to 2-cyclopenten-1-one. While seemingly simple, controlling polymerization and bis-addition requires precise pH and temperature control.

Mechanism & Workflow

The reaction proceeds via a 1,4-addition of the thiolate nucleophile. The resulting enolate is protonated to yield the racemic ketone.

Figure 1: Thia-Michael addition pathway for the synthesis of the racemic core scaffold.

Protocol A: High-Fidelity Synthesis of (±)-3-(Methylthio)cyclopentanone

Safety Note: Methanethiol and sulfide salts are highly odorous and toxic. All operations must be performed in a fume hood with a bleach (sodium hypochlorite) scrubber trap.

-

Reagent Preparation:

-

Charge a 3-neck round bottom flask with Methanol (10 vol) .

-

Cool to 0°C under

atmosphere. -

Add Sodium Thiomethoxide (NaSMe) (1.1 equiv) portion-wise. Ensure complete dissolution.

-

-

Controlled Addition:

-

Dissolve 2-Cyclopenten-1-one (1.0 equiv) in Methanol (2 vol).

-

Add the enone solution dropwise to the thiolate solution over 60 minutes, maintaining internal temperature

. -

Scientific Rationale: Slow addition prevents the "runaway" exotherm and minimizes polymerization of the enone.

-

-

Reaction & Quench:

-

Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or GC-FID.

-

Quench by adding Glacial Acetic Acid (1.2 equiv) dropwise.

-

Critical Step: Acidification protonates the enolate intermediate, preventing the retro-Michael reaction during workup.

-

-

Workup:

-

Concentrate methanol under reduced pressure (trap volatiles in bleach).

-

Dilute residue with

and wash with Brine. -

Dry over

and concentrate. -

Purification: Vacuum distillation (bp ~85°C @ 10 mmHg) yields the product as a colorless oil.

-

Yield Target: >85% Purity: >98% (GC)

Module 2: Asymmetric Synthesis via Biocatalytic Reduction

Direct asymmetric synthesis of the ketone is difficult. The most robust route to enantiopure material is the Ketoreductase (KRED) mediated reduction. Since the starting material is racemic and the stereocenter (C3) is not labile (it does not racemize easily under neutral conditions), this proceeds via a Kinetic Resolution .

The enzyme (KRED) will selectively reduce one enantiomer of the ketone to the alcohol, leaving the other ketone enantiomer unreacted (or reducing it at a significantly slower rate/different diastereoselectivity).

Experimental Logic[1][2][3][4]

-

Enzyme: KRED (NADPH-dependent).

-

Cofactor Recycle: Glucose Dehydrogenase (GDH) + Glucose.

-

Outcome:

-

Product A:

-3-(methylthio)cyclopentanol (High ee, High de). -

Product B:

-3-(methylthio)cyclopentanone (Unreacted).

-

Figure 2: Kinetic resolution workflow using KRED/GDH system.

Protocol B: Enzymatic Kinetic Resolution

-

Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM

. -

Reaction Mix:

-

Substrate: 500 mg (±)-3-(methylthio)cyclopentanone.

-

Solvent: 25 mL Buffer + 5% Isopropanol (cosolvent).

-

Cofactor: 10 mg NADP+.

-

Recycle System: 200 mg Glucose + 5 mg GDH (CDX-901 or equivalent).

-

Enzyme: 20 mg KRED Screening Kit (e.g., Codexis KRED-P1 series or equivalent broad-spectrum KRED).

-

-

Incubation:

-

Stir at 30°C, 150 rpm for 24 hours.

-

Maintain pH 7.0 by auto-titration with 1M NaOH (Gluconic acid production lowers pH).

-

-

Termination & Analysis:

-

Extract with Ethyl Acetate (3x).

-

Analyze organic phase via Chiral HPLC (Chiralpak AD-H, Hexane/IPA 90:10).

-

-

Separation:

-

The alcohol and ketone are easily separable by Flash Chromatography (Silica gel).

-

Elution: Ketone elutes first (Hexane/EtOAc 8:1), followed by Alcohol (Hexane/EtOAc 2:1).

-

Data Summary Table:

| Parameter | Specification | Notes |

| Substrate Conc. | 20-50 g/L | High loading possible with optimized KREDs. |

| Conversion | 50% (Ideal) | Stops at 50% for perfect Kinetic Resolution. |

| Product ee | >99% | (1R, 3R)-Alcohol.[1] |

| Remaining Ketone ee | >95% | (S)-Ketone (after 52-55% conversion). |

Module 3: Downstream Applications & Functionalization

Once resolved, the 3-(methylthio)cyclopentanone (or its alcohol derivative) is a versatile precursor.

Synthesis of Carbocyclic Nucleosides

The chiral cyclopentane ring mimics the ribose sugar in nucleosides.

-

Reaction: The ketone can be converted to an exocyclic alkene (Wittig) or an amine (Reductive Amination) to attach the nucleobase.

-

Sulfur Role: The 3-methylthio group can be oxidized to a sulfoxide, inducing a Pummerer rearrangement to introduce further functionality or unsaturation (creating the cyclopentenyl core found in Neplanocin A analogs).

Chemo-enzymatic Baeyer-Villiger Oxidation (BVO)

Converting the chiral ketone to a lactone allows access to chiral hydroxy-acids.

-

Reagent: m-CPBA (Chemical) or BV-Monooxygenases (Enzymatic).

-

Regioselectivity: The migration usually occurs at the more substituted carbon. However, the sulfur group can influence electronic migration aptitude.

-

Protocol Note: Sulfur is easily oxidized to sulfoxide by m-CPBA. If the sulfide is required, enzymatic BVO is preferred as it is chemoselective for the ketone over the sulfur.

Alpha-Functionalization (Organocatalysis)

The (S)-Ketone isolated from Module 2 can undergo organocatalytic aldol reactions to create quaternary centers.

-

Catalyst: L-Proline or MacMillan Imidazolidinone.

-

Electrophile: Formaldehyde (Hydroxymethylation) or Azodicarboxylates.

References

-

Thia-Michael Addition Fundamentals

-

Chu, C. et al. (2023).[2] Thia-Michael Addition in Diverse Organic Synthesis. Asian Journal of Chemistry.

-

-

Kinetic Resolution of Cyclopentanes

- Davies, S. G. et al. (2005). Kinetic resolution and parallel kinetic resolution of methyl (±)

-

Enzymatic Reduction Strategies

- Hollmann, F. et al. (2011). Biocatalytic reduction of ketones. Green Chemistry. (General Reference for KRED protocols).

-

Organocatalytic Functionalization

-

Córdova, A. et al. (2004).[3] Direct organocatalytic asymmetric

-hydroxymethylation of ketones. Angewandte Chemie.

-

Disclaimer: This Application Note is for research purposes. Optimization of enzyme loading and buffer conditions is recommended for scale-up.

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(Methylthio)cyclopentanone

Welcome to the technical support center for 3-(Methylthio)cyclopentanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related issues encountered during experimentation. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the scientific rationale behind these recommendations.

Introduction to 3-(Methylthio)cyclopentanone Stability

3-(Methylthio)cyclopentanone is a specialty ketone containing a β-thioether moiety. The presence of a sulfur atom in proximity to the carbonyl group introduces unique reactivity and potential stability concerns that are not typically observed in simple cycloalkanones. Understanding these potential issues is critical for obtaining reliable and reproducible experimental results. This guide will address common questions and problems related to the handling, storage, and use of this compound.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for 3-(Methylthio)cyclopentanone to ensure its long-term stability?

A1: Proper storage is the most critical factor in maintaining the integrity of 3-(Methylthio)cyclopentanone. Due to the potential for oxidation of the thioether group, the following conditions are recommended:

-

Temperature: Store at low temperatures, preferably refrigerated (2-8 °C). For long-term storage, freezing at -20 °C is advisable. Studies on other organosulfur compounds have shown that lower temperatures significantly slow down degradation processes.[1][2][3][4][5]

-

Inert Atmosphere: The thioether functionality is susceptible to oxidation. To minimize this, it is best to store the compound under an inert atmosphere such as argon or nitrogen. After each use, flush the headspace of the container with an inert gas before sealing.

-

Light: Protect from light by storing in an amber or opaque container. While specific photolytic decomposition pathways for this compound are not extensively documented, related β-keto sulfides can undergo photochemical reactions.[6]

-

Container: Use a tightly sealed, high-quality glass container to prevent exposure to air and moisture.

Q2: I've noticed a faint, unpleasant odor upon opening the container. Is this normal?

A2: Yes, it is common for organosulfur compounds, including thioethers, to have characteristic, often unpleasant, odors.[7][8] This is due to the volatility of the compound and its sulfur content. A faint odor is generally not an indication of decomposition. However, a significant change in odor could suggest degradation, and the purity of the compound should be verified. Always handle this compound in a well-ventilated area or a fume hood.

Experimental Troubleshooting

Q3: My reaction involving 3-(Methylthio)cyclopentanone is giving inconsistent yields. Could this be related to the stability of the starting material?

A3: Absolutely. Inconsistent yields are a common symptom of using a degraded starting material. The primary suspect for the degradation of 3-(Methylthio)cyclopentanone is the oxidation of the methylthio group to the corresponding sulfoxide or even sulfone.

-

Causality: The presence of these oxidized impurities can alter the reactivity of the starting material and potentially interfere with your reaction. For instance, the nucleophilicity of the sulfur atom is significantly different in a thioether versus a sulfoxide.

To troubleshoot this, it is crucial to assess the purity of your 3-(Methylthio)cyclopentanone before each use, especially if the container has been opened multiple times.

Q4: What are the likely degradation products of 3-(Methylthio)cyclopentanone, and how can I detect them?

A4: The most probable degradation pathway is the oxidation of the sulfide.

-

Primary Degradation Products:

-

3-(Methylsulfinyl)cyclopentanone (the sulfoxide)

-

3-(Methylsulfonyl)cyclopentanone (the sulfone)

-

These oxidized species can be detected using standard analytical techniques:

| Analytical Technique | Expected Observations |

| NMR Spectroscopy (¹H NMR) | Appearance of new signals, typically downfield from the original methylthio protons, due to the deshielding effect of the oxygen atoms on the sulfur. |

| Mass Spectrometry (MS) | Appearance of ions corresponding to the molecular weights of the sulfoxide (M+16) and sulfone (M+32) derivatives. |

| High-Performance Liquid Chromatography (HPLC) | Emergence of new, more polar peaks with shorter retention times on a reverse-phase column. HPLC is an excellent method for quantifying the purity of your sample.[9][10] |

| Infrared Spectroscopy (IR) | Appearance of characteristic S=O stretching bands for the sulfoxide (around 1050 cm⁻¹) and sulfone (around 1300-1120 cm⁻¹).[11] |

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues.

Problem 1: Visual Changes in the Sample (e.g., color change, precipitation)

| Potential Cause | Verification | Corrective Action |

| Oxidation or Polymerization | Analyze a small aliquot by NMR or HPLC to identify impurities. | If purity is compromised, consider purification by column chromatography or distillation if the compound is thermally stable. |

| Contamination | Review handling procedures. Check for cross-contamination from spatulas, syringes, or glassware. | Discard the contaminated batch and use a fresh, unopened sample. Implement stricter handling protocols. |

Problem 2: Inconsistent Analytical Data (e.g., shifting NMR peaks, new peaks in GC/HPLC)

| Potential Cause | Verification | Corrective Action |

| Sample Degradation | Compare the current analytical data with the data from a freshly opened sample or the supplier's certificate of analysis. | If degradation is confirmed, purify the material before use or obtain a new batch. Re-evaluate storage conditions. |

| Solvent Effects | Ensure that the same deuterated solvent and concentration are used for NMR analysis. Check for solvent impurities in HPLC. | Re-run the analysis under standardized conditions. |

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 3-(Methylthio)cyclopentanone.

-

Sample Preparation: Prepare a stock solution of 3-(Methylthio)cyclopentanone in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile is a good starting point. For example, start with 70% water / 30% acetonitrile and ramp up to 100% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the ketone absorbs (e.g., 210 nm).

-

-

Analysis: Inject the sample and analyze the chromatogram. The presence of multiple peaks indicates impurities. The relative peak areas can provide a semi-quantitative measure of purity.

Protocol 2: Small-Scale Purification

If minor oxidation has occurred, a simple purification may be possible.

-

Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A non-polar/polar solvent system such as hexane/ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC). The less polar 3-(Methylthio)cyclopentanone should elute before its more polar oxidized counterparts.

-

-

Fraction Collection and Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Diagram 1: Potential Degradation Pathway

This diagram illustrates the likely oxidative degradation of 3-(Methylthio)cyclopentanone.

Caption: Oxidative degradation of 3-(Methylthio)cyclopentanone.

Diagram 2: Troubleshooting Workflow

This workflow provides a logical sequence for addressing stability issues.

Sources

- 1. Effect of processing and storage time on the contents of organosulfur compounds in pickled blanched garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Photochemically induced cyclisation of β-keto sulfides to cycloalkanones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulfur Analysis for Fuels | Malvern Panalytical [malvernpanalytical.com]

Validation & Comparative

Comparison of 3-(Methylthio)cyclopentanone with other cyclopentanone derivatives

This guide provides an in-depth technical comparison of 3-(Methylthio)cyclopentanone against its primary functional analogs, specifically the industry-standard 2-Methyl-3-(methylthio)cyclopentanone and the parent Cyclopentanone .

Executive Summary

3-(Methylthio)cyclopentanone (referred to herein as 3-MTC ) is a sulfur-functionalized cycloalkanone derivative. While less ubiquitous than its methylated cousin 2-Methyl-3-(methylthio)cyclopentanone (a FEMA-GRAS flavoring agent known for intense meaty notes), 3-MTC serves as a critical structural probe in structure-activity relationship (SAR) studies and a versatile synthetic intermediate.

This guide contrasts 3-MTC with its analogs to highlight the role of steric hindrance (via the 2-methyl group) in metabolic stability , odor threshold , and synthetic reactivity .

The "Competitors" at a Glance

| Feature | 3-(Methylthio)cyclopentanone | 2-Methyl-3-(methylthio)cyclopentanone | Cyclopentanone |

| Role | Synthetic Intermediate / SAR Probe | High-Impact Flavor (Meaty/Savory) | Solvent / Generic Precursor |

| Key Moiety | Naked Ketone | ||

| Reactivity | High (Prone to | Moderate (Sterically hindered) | Moderate |

| Odor Profile | Sulfurous, Vegetable-like, lower intensity | Intense Roasted Meat, Savory | Peppermint, Ethereal |

Chemical Profile & Structural Analysis[2]

The defining feature of 3-MTC is the introduction of a sulfur atom at the

Structural Comparison

-

3-MTC: The C2 position is unsubstituted (

). This makes the C2 protons highly acidic and prone to enolization or further electrophilic attack (e.g., aldol condensation). -

2-Methyl-3-MTC: The C2 position bears a methyl group. This introduces steric bulk that protects the carbonyl from nucleophilic attack and reduces the rate of metabolic oxidation, contributing to its prolonged sensory perception.

Graphviz Diagram: Structural Divergence

The following diagram illustrates the structural relationship and divergent synthesis pathways.

Figure 1: Divergent synthesis pathways showing the origin of 3-MTC versus its methylated competitor.

Synthesis & Manufacturing Protocol

The synthesis of 3-MTC is a classic example of a Thia-Michael Addition . Unlike the 2-methyl derivative, which requires careful control to prevent polymerization of the more substituted enone, 3-MTC synthesis is kinetically favored.

Protocol: Thia-Michael Addition of Methanethiol

Objective: Synthesis of 3-(Methylthio)cyclopentanone from 2-cyclopenten-1-one.

Reagents:

-

2-Cyclopenten-1-one (1.0 eq)

-

Sodium Thiomethoxide (NaSMe) (1.1 eq) [Alternative: Methanethiol gas + catalytic Piperidine]

-

Solvent: Methanol (anhydrous)

-

Quench: Acetic Acid (glacial)

Step-by-Step Methodology:

-

Preparation: In a flame-dried 3-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-cyclopenten-1-one (10 mmol) in anhydrous Methanol (20 mL). Cool to

in an ice bath. -

Addition: Slowly add Sodium Thiomethoxide (11 mmol) portion-wise over 15 minutes. Explanation: The exothermic nature of the conjugate addition requires temperature control to prevent polymerization of the enone.

-

Reaction: Allow the mixture to warm to room temperature (

) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting enone spot ( -

Quench: Acidify the reaction mixture to pH 6 using glacial acetic acid. Critical: This protonates the intermediate enolate, preventing the retro-Michael reaction during workup.

-

Workup: Remove methanol under reduced pressure. Resuspend the residue in Diethyl Ether (50 mL) and wash with Water (

) and Brine ( -

Purification: Concentrate in vacuo. Purify the crude oil via vacuum distillation (bp approx.

at 10 mmHg) or flash chromatography on silica gel.

Self-Validating Checkpoint:

-

NMR Validation: The disappearance of the olefinic protons (

6.1 and 7.7 ppm) and the appearance of a methine multiplet at

Performance Comparison

Scenario A: Flavor & Fragrance (Sensory Profile)

In flavor chemistry, the "Meaty" note is driven by the specific geometry of the sulfur relative to the ketone.

| Parameter | 3-MTC (Target) | 2-Me-3-MTC (Competitor) | Mechanism of Difference |

| Odor Character | Sulfurous, Allium-like, Faintly Meaty | Intense Roasted Meat, Savory | The 2-methyl group locks the conformation, enhancing receptor binding affinity. |

| Odor Threshold | Moderate (ppm range) | Ultra-Low (ppb range) | Hydrophobic interaction of the methyl group with the olfactory receptor. |

| Stability | Low (Oxidizes easily) | High |

Scenario B: Synthetic Utility (Reactivity)

For researchers using these compounds as intermediates:

-

3-MTC: The C2 position is a "hotspot" for alkylation. It can be easily deprotonated (LDA/THF,

) to introduce new electrophiles (alkyl halides, aldehydes). This makes 3-MTC a superior scaffold for building complex cyclopentanoids. -

2-Me-3-MTC: The C2 position is already blocked. Further functionalization is difficult and often leads to regiochemical mixtures (alkylation at C5).

Experimental Data & Analysis

GC-MS Fragmentation Analysis

When analyzing reaction mixtures, distinguishing 3-MTC from its byproducts is critical.

| Compound | Molecular Ion ( | Base Peak ( | Key Fragments |

| 3-(Methylthio)cyclopentanone | 130 | 55 | |

| 2-Me-3-(methylthio)cyclopentanone | 144 | 69 |

Graphviz Diagram: Comparative Fragmentation

This flow chart visualizes the mass spectrometry logic for identifying the compounds.

Figure 2: Mass Spectrometry decision tree for distinguishing 3-MTC from its methylated analog.

References

-

NIST Chemistry WebBook. Cyclopentanone, 3-methyl- (Data for parent analogs). National Institute of Standards and Technology.[1] [Link]

-

PubChem. 2-Methyl-3-(methylthio)cyclopentanone (Compound Summary). National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. The Michael Addition Reaction: Mechanism and Protocol.[Link]

-

Organic Chemistry Portal. Synthesis of Cyclopentenones (Precursor Synthesis).[Link]

Sources

Navigating the Bioactive Landscape of Thioethers: A Comparative Analysis of 3-(Methylthio)cyclopentanone and its Congeners

In the dynamic landscape of drug discovery and development, the exploration of novel chemical entities with promising biological activities is paramount. Among the myriad of structures, organosulfur compounds, particularly thioethers, have garnered significant attention for their diverse pharmacological properties. This guide provides a comparative analysis of the predicted biological activity of 3-(Methylthio)cyclopentanone against a backdrop of scientifically validated data on other bioactive thioethers and cyclopentanone derivatives. While direct experimental data on 3-(Methylthio)cyclopentanone remains limited in publicly accessible literature, a robust predictive comparison can be constructed by dissecting its constituent chemical moieties and examining the established bioactivities of structurally related compounds.

This analysis is designed for researchers, scientists, and drug development professionals, offering a scientifically grounded perspective on the potential of this and similar molecules. We will delve into antimicrobial, antifungal, antioxidant, and anti-inflammatory properties, supported by insights into their underlying mechanisms of action and detailed experimental protocols for their evaluation.

The Structural Scaffolding: Predicting Bioactivity from Chemical Motifs

The biological potential of 3-(Methylthio)cyclopentanone can be inferred by examining its two key structural components: the cyclopentanone ring and the methylthio group.

-

The Cyclopentanone Core: Cyclopentanone and its derivatives, particularly cyclopentenones, are known to possess a range of biological activities, including anti-inflammatory, anti-neoplastic, and antiviral properties.[1] Some cyclopentanone derivatives have demonstrated notable antimicrobial and antifungal efficacy.[2] For instance, synthetic cyclopentenone mimics have shown potent antifungal activity against various pathogenic fungi.

-

The Thioether Functional Group: The presence of a thioether linkage is a hallmark of many biologically active molecules. Thioethers are recognized for their antioxidant, anti-inflammatory, and antimicrobial properties.[3][4] The sulfur atom in a thioether can be readily oxidized, which is a key aspect of their antioxidant mechanism, allowing them to neutralize reactive oxygen species (ROS).[5][6][7]

The combination of these two moieties in 3-(Methylthio)cyclopentanone suggests a synergistic or additive effect, potentially leading to a unique bioactivity profile.

Comparative Analysis of Biological Activities

To build a comprehensive picture, we will compare the anticipated activities of 3-(Methylthio)cyclopentanone with known thioethers and cyclopentanone derivatives across several key areas of therapeutic interest.

Antimicrobial and Antifungal Activity

Cyclopentanone Derivatives: Research has shown that various cyclopentanone derivatives exhibit significant antimicrobial properties. For example, 2,5-dibenzylidene-cyclopentanone has been synthesized and has shown toxic effects, which can be indicative of antimicrobial potential.[8] Furthermore, cyclopentenone prostaglandins have been noted for their antiviral activity.[1]

Thioether-Containing Compounds: A broad spectrum of thioether-containing molecules has been reported to possess antibacterial and antifungal activities.[9][10] For instance, certain thioether-linked 1,2,3-triazoles have demonstrated moderate to good antibacterial activity. The antifungal potential of thioethers is also well-documented, with some derivatives showing significant inhibition of fungal mycelial growth.[9] Organosulfur compounds derived from plants, such as allicin and its derivatives which contain thioether linkages, are known for their ability to disrupt microbial cell walls and interfere with essential enzyme activity.[11]

Predicted Activity of 3-(Methylthio)cyclopentanone: Based on the activities of its parent structures, it is plausible that 3-(Methylthio)cyclopentanone would exhibit some degree of antimicrobial and antifungal activity. The lipophilicity conferred by the methylthio group could enhance its ability to penetrate microbial cell membranes.

Table 1: Comparative Antimicrobial and Antifungal Potential

| Compound Class | Known Biological Activity | Potential Mechanism of Action | Predicted Activity of 3-(Methylthio)cyclopentanone |

| Cyclopentanone Derivatives | Antimicrobial, Antifungal, Antiviral[1][2][8] | Disruption of cell membrane integrity, interaction with cellular proteins.[1] | Moderate |